Cas no 2870021-42-2 (5-Oxaspiro[3.5]nonane-2-carboxylic acid, 8-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2α,4α)- )
![5-Oxaspiro[3.5]nonane-2-carboxylic acid, 8-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2α,4α)- structure](https://ja.kuujia.com/scimg/cas/2870021-42-2x500.png)
5-Oxaspiro[3.5]nonane-2-carboxylic acid, 8-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2α,4α)- 化学的及び物理的性質
名前と識別子
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- (2α,4α)-8-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-oxaspiro[3.5]nonane-2-carboxylic acid (ACI)
- 5-Oxaspiro[3.5]nonane-2-carboxylic acid, 8-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2α,4α)-
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- インチ: 1S/C14H23NO5/c1-13(2,3)20-12(18)15-10-4-5-19-14(8-10)6-9(7-14)11(16)17/h9-10H,4-8H2,1-3H3,(H,15,18)(H,16,17)/t9-,10?,14+
- InChIKey: VRAYSMIZBSESAB-YLSAHWHASA-N
- SMILES: C([C@H]1C[C@@]2(OCCC(NC(=O)OC(C)(C)C)C2)C1)(=O)O
5-Oxaspiro[3.5]nonane-2-carboxylic acid, 8-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2α,4α)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-39918389-5.0g |
(2s,4s)-8-{[(tert-butoxy)carbonyl]amino}-5-oxaspiro[3.5]nonane-2-carboxylic acid |
2870021-42-2 | 5.0g |
$4018.0 | 2023-07-07 | ||
Enamine | EN300-39918389-2.5g |
(2s,4s)-8-{[(tert-butoxy)carbonyl]amino}-5-oxaspiro[3.5]nonane-2-carboxylic acid |
2870021-42-2 | 2.5g |
$2716.0 | 2023-07-07 | ||
Enamine | EN300-39918389-1.0g |
(2s,4s)-8-{[(tert-butoxy)carbonyl]amino}-5-oxaspiro[3.5]nonane-2-carboxylic acid |
2870021-42-2 | 1.0g |
$1386.0 | 2023-07-07 | ||
Enamine | EN300-39918389-0.1g |
(2s,4s)-8-{[(tert-butoxy)carbonyl]amino}-5-oxaspiro[3.5]nonane-2-carboxylic acid |
2870021-42-2 | 0.1g |
$1220.0 | 2023-07-07 | ||
Enamine | EN300-39918389-0.05g |
(2s,4s)-8-{[(tert-butoxy)carbonyl]amino}-5-oxaspiro[3.5]nonane-2-carboxylic acid |
2870021-42-2 | 0.05g |
$1164.0 | 2023-07-07 | ||
Enamine | EN300-39918389-0.5g |
(2s,4s)-8-{[(tert-butoxy)carbonyl]amino}-5-oxaspiro[3.5]nonane-2-carboxylic acid |
2870021-42-2 | 0.5g |
$1331.0 | 2023-07-07 | ||
Enamine | EN300-39918389-0.25g |
(2s,4s)-8-{[(tert-butoxy)carbonyl]amino}-5-oxaspiro[3.5]nonane-2-carboxylic acid |
2870021-42-2 | 0.25g |
$1275.0 | 2023-07-07 | ||
Enamine | EN300-39918389-10.0g |
(2s,4s)-8-{[(tert-butoxy)carbonyl]amino}-5-oxaspiro[3.5]nonane-2-carboxylic acid |
2870021-42-2 | 10.0g |
$5959.0 | 2023-07-07 |
5-Oxaspiro[3.5]nonane-2-carboxylic acid, 8-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2α,4α)- 関連文献
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
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Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
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Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
5-Oxaspiro[3.5]nonane-2-carboxylic acid, 8-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2α,4α)- に関する追加情報
Exploring the 5-Oxaspiro[3.5]nonane-2-carboxylic acid, 8-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2α,4α)- (CAS No. 2870021-42-2): A Versatile Building Block in Modern Organic Synthesis
The compound 5-Oxaspiro[3.5]nonane-2-carboxylic acid, 8-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2α,4α)- (CAS No. 2870021-42-2) has garnered significant attention in the field of organic chemistry due to its unique spirocyclic structure and functional versatility. As a spirocyclic scaffold, it serves as a critical intermediate in the synthesis of complex molecules, particularly in pharmaceutical and agrochemical research. Its carboxylic acid and Boc-protected amino groups offer multiple sites for further derivatization, making it a valuable tool for drug discovery and material science applications.
In recent years, the demand for spirocyclic compounds like 5-Oxaspiro[3.5]nonane-2-carboxylic acid has surged, driven by their ability to mimic bioactive conformations and enhance molecular rigidity. Researchers frequently search for "spirocyclic building blocks" or "Boc-protected amino acids" to identify novel synthetic routes. This compound’s stereochemistry (2α,4α) further distinguishes it, as chiral centers are pivotal for enantioselective synthesis—a hot topic in asymmetric catalysis and green chemistry.
The 5-Oxaspiro[3.5]nonane core is particularly intriguing due to its oxygen-containing heterocycle, which can influence solubility and bioavailability—key considerations in drug design. With the rise of AI-driven drug discovery, queries like "spirocyclic compounds in medicinal chemistry" or "CAS 2870021-42-2 applications" reflect growing interest in its potential. Computational studies often highlight such scaffolds for their 3D diversity, aligning with trends in fragment-based drug design.
Synthetic accessibility is another strength of this compound. The Boc group (tert-butoxycarbonyl) is a widely used protective group in peptide synthesis, enabling selective deprotection under mild conditions. This feature aligns with industry demands for scalable and sustainable methodologies, as seen in searches for "green chemistry spirocycles." Moreover, its carboxylic acid moiety allows for coupling reactions, such as amide bond formation, a cornerstone of peptidomimetic and small-molecule library development.
Beyond pharmaceuticals, 5-Oxaspiro[3.5]nonane-2-carboxylic acid derivatives are explored in materials science, particularly for supramolecular assemblies and polymeric networks. Its rigid structure can impart thermal stability—a trait sought after in "high-performance polymers" research. The compound’s CAS No. 2870021-42-2 is often cross-referenced in patents, underscoring its industrial relevance.
In summary, 5-Oxaspiro[3.5]nonane-2-carboxylic acid, 8-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2α,4α)- exemplifies innovation in synthetic chemistry. Its multifaceted applications—from drug discovery to advanced materials—resonate with contemporary scientific priorities, answering frequent queries about "spirocyclic compound synthesis" and "functionalized heterocycles." As research evolves, this compound is poised to remain a cornerstone in the toolkit of chemists worldwide.
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